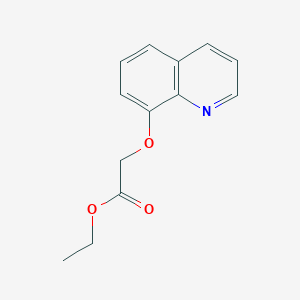
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 6-chloro-2-fluorophenyl group and a carbonitrile group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-fluoroaniline and sodium azide.
Formation of Azide Intermediate: 6-chloro-2-fluoroaniline is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt is then treated with sodium azide to yield the azide intermediate.
Cyclization: The azide intermediate undergoes a cyclization reaction with an alkyne, such as propargyl cyanide, in the presence of a copper catalyst to form the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反应分析
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
科学研究应用
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological studies to investigate the mechanism of action of triazole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The presence of the chloro and fluoro substituents enhances the compound’s binding affinity and selectivity.
相似化合物的比较
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can be compared with other similar compounds, such as:
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its chemical properties and biological activity.
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-methyl: This compound has a methyl group instead of a carbonitrile group, leading to differences in reactivity and applications.
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-ethyl: This compound has an ethyl group instead of a carbonitrile group, which influences its solubility and pharmacokinetic properties.
属性
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFZWDIEWCHGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
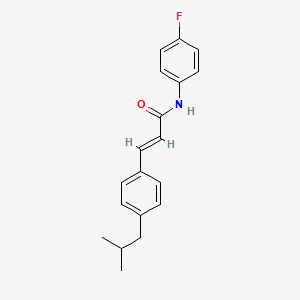
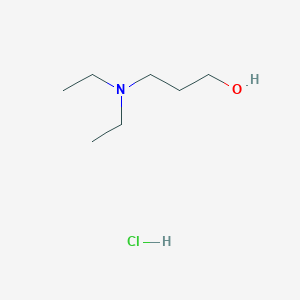
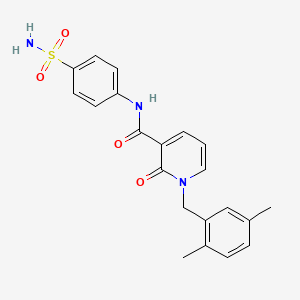
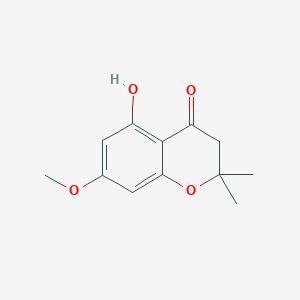
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B2859162.png)

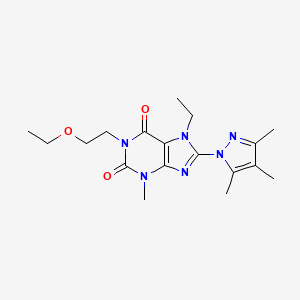
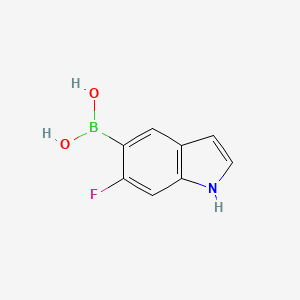
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
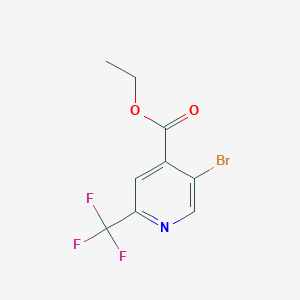
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
